

Protocol for Palladium-Catalyzed Preparation of Weinreb Benzamides

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Compound of Interest

Compound Name: 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes due to their ability to react with organometallic reagents without over-addition. Palladium-catalyzed cross-coupling reactions have emerged as powerful and efficient methods for the synthesis of Weinreb benzamides, offering significant advantages over traditional methods. These protocols provide access to a wide range of aromatic and heteroaromatic Weinreb amides with excellent functional group tolerance. This document outlines two robust palladium-catalyzed protocols for the preparation of Weinreb benzamides: the aminocarbonylation of aryl halides and the cross-coupling of organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.

I. Palladium-Catalyzed Aminocarbonylation of Aryl Halides

This method involves the direct conversion of aryl bromides or other halides into the corresponding Weinreb benzamides using a palladium catalyst, a suitable ligand, a base, and a

source of carbon monoxide.[1][2] The use of a solid carbon monoxide source, such as molybdenum hexacarbonyl, can be advantageous in a laboratory setting.[3]

Experimental Protocol: General Procedure for Aminocarbonylation

This protocol is adapted from the work of Buchwald and co-workers.[1][4]

Materials:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Xantphos
- Aryl bromide
- N,O-dimethylhydroxylamine hydrochloride
- Triethylamine (Et_3N) or another suitable base
- Toluene, anhydrous
- Carbon monoxide (gas) or a solid CO source (e.g., $\text{Mo}(\text{CO})_6$)
- Standard laboratory glassware for inert atmosphere reactions
- Schlenk line or glovebox

Procedure:

- **Reaction Setup:** In a glovebox or under an inert atmosphere, add $\text{Pd}(\text{OAc})_2$ (2 mol %), Xantphos (4 mol %), the aryl bromide (1.0 equiv.), and N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- **Solvent and Base Addition:** Add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) and triethylamine (3.0 equiv.) to the Schlenk tube.

- **Carbon Monoxide Atmosphere:** Seal the tube, remove it from the glovebox, and connect it to a carbon monoxide balloon or a CO line. Purge the reaction vessel with carbon monoxide by evacuating and backfilling three times.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb benzamide.

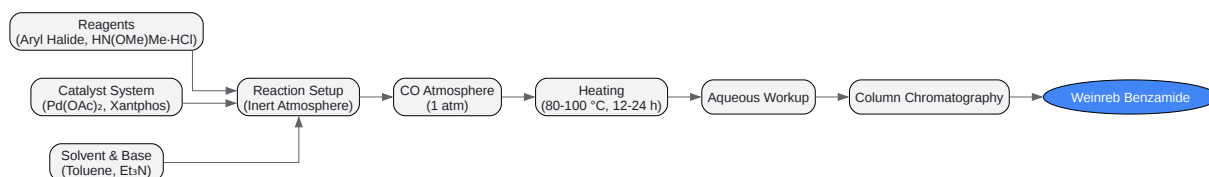
Data Presentation: Substrate Scope of Aminocarbonylation

The following table summarizes the yields for the palladium-catalyzed aminocarbonylation of various aryl bromides with N,O-dimethylhydroxylamine hydrochloride.

Entry	Aryl Bromide	Product	Yield (%)
1	4-Bromotoluene	N-methoxy-N,4-dimethylbenzamide	95
2	4-Bromoanisole	4-methoxy-N-methoxy-N-methylbenzamide	92
3	4-Bromobenzonitrile	4-cyano-N-methoxy-N-methylbenzamide	85
4	3-Bromopyridine	N-methoxy-N-methylnicotinamide	78
5	1-Bromo-4-(trifluoromethyl)benzene	N-methoxy-N-methyl-4-(trifluoromethyl)benzamide	90

Yields are representative and may vary based on specific reaction conditions and scale.

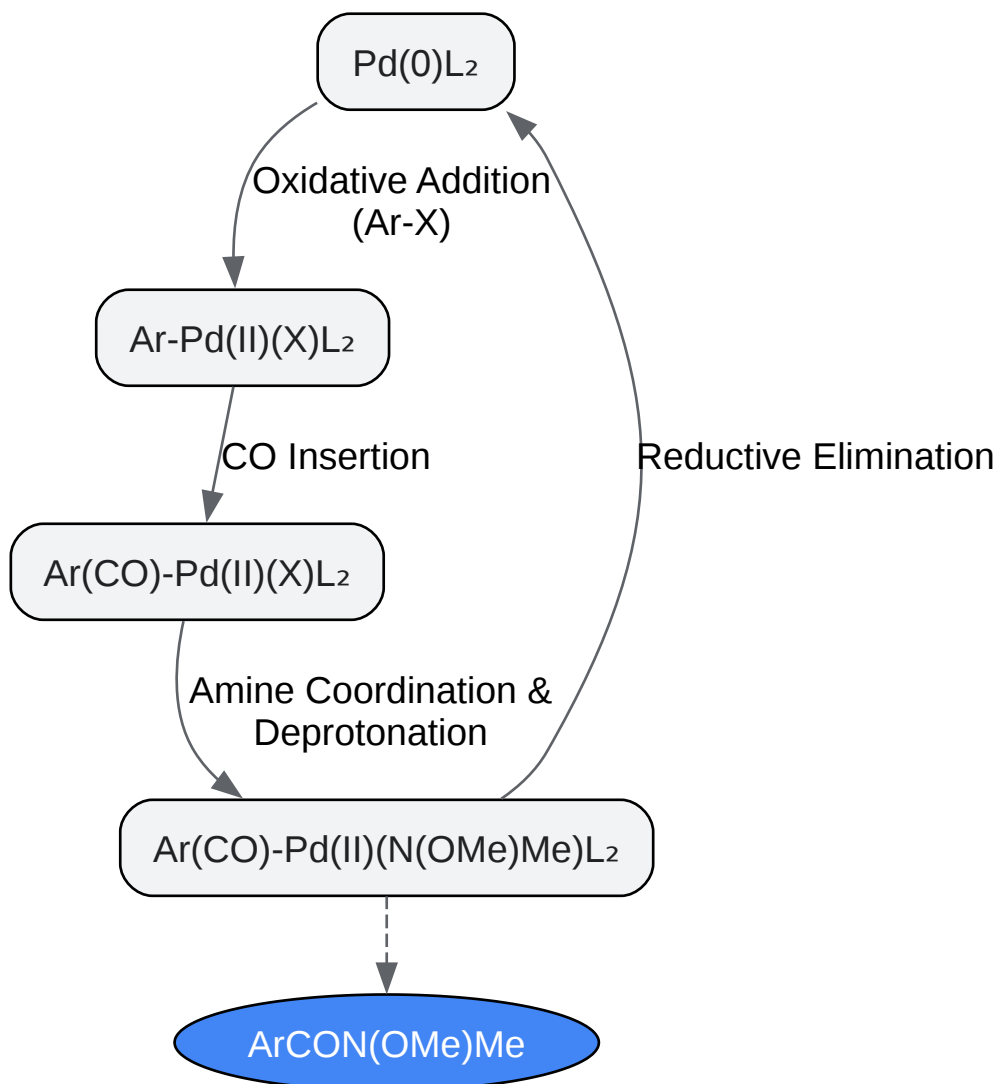
Experimental Workflow: Aminocarbonylation



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Caption: Experimental workflow for the aminocarbonylation of aryl halides.

Catalytic Cycle: Aminocarbonylation



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Caption: Catalytic cycle for palladium-catalyzed aminocarbonylation.

II. Palladium-Catalyzed Cross-Coupling of Organoboronic Acids

This protocol offers a complementary approach to Weinreb benzamides, starting from readily available organoboronic acids and N-methoxy-N-methylcarbamoyl chloride.^{[5][6]} This method avoids the use of carbon monoxide.

Experimental Protocol: General Procedure for Cross-Coupling with Boronic Acids

This protocol is based on the work of Herr and co-workers.^{[5][6]}

Materials:

- Palladium(II) chloride bis(triphenylphosphine) ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Arylboronic acid
- N-methoxy-N-methylcarbamoyl chloride
- Potassium phosphate monohydrate ($\text{K}_3\text{PO}_4 \cdot \text{H}_2\text{O}$)
- Ethanol, anhydrous
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.0 equiv.), N-methoxy-N-methylcarbamoyl chloride (1.2 equiv.), and potassium phosphate monohydrate (3.0 equiv.).
- **Catalyst and Solvent Addition:** Add $\text{PdCl}_2(\text{PPh}_3)_2$ (5 mol %) and anhydrous ethanol (to make a 0.2 M solution with respect to the arylboronic acid).
- **Reaction:** Heat the reaction mixture to 65 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Purification:** Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

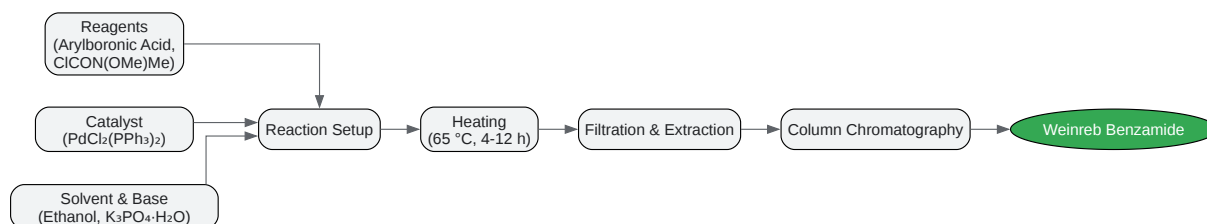
Data Presentation: Substrate Scope of Boronic Acid Cross-Coupling

The following table summarizes the yields for the palladium-catalyzed cross-coupling of various organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.^{[5][6]}

Entry	Organoboronic Acid	Product	Yield (%)
1	Phenylboronic acid	N-methoxy-N-methylbenzamide	95
2	4-Methoxyphenylboronic acid	4-methoxy-N-methoxy-N-methylbenzamide	98
3	3-Chlorophenylboronic acid	3-chloro-N-methoxy-N-methylbenzamide	89
4	2-Thiopheneboronic acid	N-methoxy-N-methylthiophene-2-carboxamide	85
5	(E)-Styrylboronic acid	(E)-N-methoxy-N-methylcinnamamide	75

Yields are representative and may vary based on specific reaction conditions and scale.^{[5][6]}

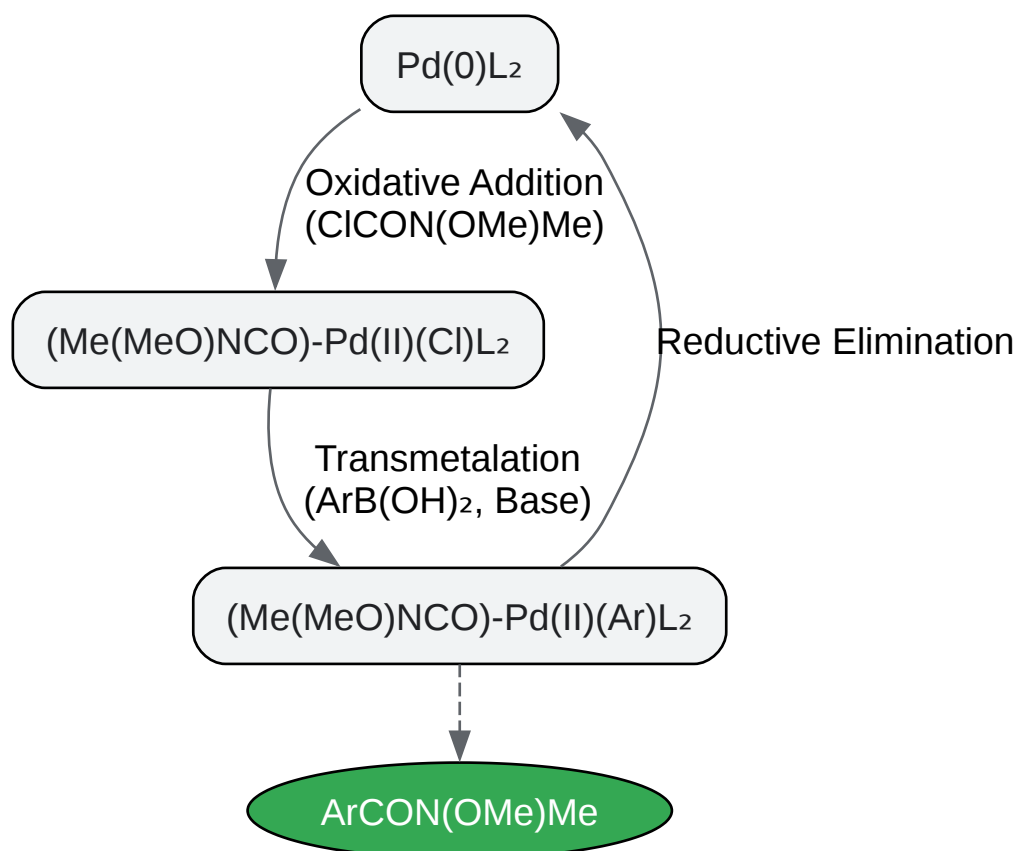
Experimental Workflow: Boronic Acid Cross-Coupling



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Caption: Experimental workflow for boronic acid cross-coupling.

Catalytic Cycle: Boronic Acid Cross-Coupling



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Caption: Catalytic cycle for boronic acid cross-coupling.

Conclusion

The palladium-catalyzed aminocarbonylation of aryl halides and the cross-coupling of organoboronic acids are highly effective methods for the synthesis of Weinreb benzamides. The choice of protocol may depend on the availability of starting materials and the desired functional group tolerance. The aminocarbonylation route is suitable for a wide range of aryl halides, while the boronic acid cross-coupling provides a carbon monoxide-free alternative. Both methods are valuable tools for medicinal chemists and researchers in drug development, facilitating the efficient construction of key synthetic intermediates.

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